N-(3,5-dimethylphenyl)-2-(piperidin-1-ylcarbonyl)quinolin-4-amine
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Description
N-(3,5-dimethylphenyl)-2-(piperidin-1-ylcarbonyl)quinolin-4-amine is a useful research compound. Its molecular formula is C23H24ClN3O4 and its molecular weight is 441.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
Synthesis Techniques : The compound has been synthesized using various techniques, contributing to the field of organic chemistry. For instance, N,N-bis(benzotriazol-1-yl)methylamine, a related compound, was used to yield substituted piperidines, which are important in synthesizing various bioactive molecules (Katritzky, Luo, & Cui, 1999).
Anticancer and Antitubercular Properties : Compounds similar to N-(3,5-dimethylphenyl)-2-(piperidin-1-ylcarbonyl)quinolin-4-amine have shown potential in cancer and tuberculosis treatment. For example, certain N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines demonstrated potent apoptosis-inducing properties in cancer cells (Zhang et al., 2008). Additionally, mefloquine derivatives, which share structural similarities, exhibited significant anti-tubercular activities (Wardell et al., 2011).
Antimicrobial Activities : Compounds structurally related to this compound have shown promising antimicrobial properties. For instance, certain derivatives displayed effective antibacterial activity against both Gram-positive and Gram-negative bacteria (Ashok et al., 2014).
Applications in Material Science : The compound's derivatives have found applications in material science. Nickel complexes bearing N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives have been synthesized and used for ethylene oligomerization, showcasing their utility in industrial processes (Sun et al., 2007).
Fluorescent Probes for DNA Detection : Novel aminated benzimidazo[1,2-a]quinolines, substituted with piperidine, have been synthesized and explored as potential fluorescent probes for DNA detection, indicating the compound's role in bioanalytical chemistry (Perin et al., 2011).
Properties
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-13-17(24)6-5-15-22(13)26-18-8-9-27(11-16(18)23(15)29)12-21(28)25-19-7-4-14(30-2)10-20(19)31-3/h4-7,10H,8-9,11-12H2,1-3H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBWWWVGUIOBDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=C(C=C(C=C4)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.